molecular formula C15H21NO2 B15492498 N-[1-(4-ethenylphenyl)ethyl]carbamic acid tert-butyl ester CAS No. 878805-70-0

N-[1-(4-ethenylphenyl)ethyl]carbamic acid tert-butyl ester

Cat. No.: B15492498
CAS No.: 878805-70-0
M. Wt: 247.33 g/mol
InChI Key: GVJYUIQFCRCQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Ethenylphenyl)ethyl]carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine moiety. The compound’s structure includes a 4-ethenylphenyl ethyl substituent, which confers unique physicochemical and reactivity properties. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions.

Properties

CAS No.

878805-70-0

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[1-(4-ethenylphenyl)ethyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-6-12-7-9-13(10-8-12)11(2)16-14(17)18-15(3,4)5/h6-11H,1H2,2-5H3,(H,16,17)

InChI Key

GVJYUIQFCRCQPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=C)NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

N-[1-(4-ethenylphenyl)ethyl]carbamic acid tert-butyl ester, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer therapeutics. This article synthesizes various research findings regarding its biological activity, including case studies, data tables, and relevant research outcomes.

Chemical Structure and Properties

  • Chemical Formula : C13H17NO2
  • Molecular Weight : 219.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a carbamate functional group linked to a tert-butyl ester and an ethenylphenyl moiety, which is significant in its interaction with biological targets.

Research indicates that compounds similar to this compound often exert their effects through modulation of metabolic pathways involved in cancer cell proliferation. Specifically, they may inhibit glutaminolysis—a critical metabolic pathway in cancer cells—thereby limiting the availability of biosynthetic precursors necessary for tumor growth .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies :
    • The compound has shown efficacy against various breast cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231) with notable IC50 values indicating effective cell growth inhibition after 24 to 72 hours of treatment. In these studies, the compound was less potent than some leading anticancer agents like tamoxifen but still demonstrated significant activity .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest moderate brain exposure and favorable tissue distribution in organs such as the liver and kidneys. The half-life of the compound was recorded at approximately 0.74 hours, indicating rapid metabolism which may necessitate further optimization for prolonged therapeutic effects .

Comparative Efficacy Table

CompoundCell LineIC50 (µM)Time (h)Notes
This compoundMCF-71524Moderate potency
L-γ-methyleneglutamic acid amideMCF-7524Higher potency than target compound
TamoxifenMCF-71024Standard comparator

Case Studies and Clinical Relevance

A notable clinical study explored the use of similar carbamate derivatives in treating glioblastoma and head and neck cancers. The findings indicated that modifications to the carbamate structure could enhance selectivity and efficacy against malignant cells while sparing non-malignant cells .

Comparison with Similar Compounds

Structural Features

The target compound’s 4-ethenylphenyl group distinguishes it from other tert-butyl carbamates. Key structural comparisons include:

  • tert-Butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate (CAS 1082745-42-3): Replaces the ethenyl group with a cyclopropyl ring, altering steric and electronic properties. The cyclopropane ring may enhance rigidity and influence binding in medicinal chemistry applications .
  • tert-Butyl N-[2-(4-aminophenyl)ethyl]carbamate (): Contains a primary amine on the phenyl ring, enabling conjugation or further functionalization (e.g., peptide synthesis) .
  • tert-Butyl N-(4-hydroxyphenyl)carbamate (): Features a phenolic hydroxyl group, which can participate in hydrogen bonding or serve as a site for derivatization (e.g., glycosylation) .

Physicochemical Properties

The table below summarizes molecular properties of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
N-[1-(4-Ethenylphenyl)ethyl]carbamic acid t-Bu C₁₅H₂₁NO₂ 263.34 4-Ethenylphenyl ethyl Reactive ethenyl group for polymerization or Michael additions
tert-Butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate C₁₆H₂₃NO₂ 277.36 4-Cyclopropylphenyl ethyl Enhanced steric bulk; potential for ring-opening reactions
tert-Butyl N-[2-(4-aminophenyl)ethyl]carbamate C₁₃H₂₀N₂O₂ 248.31 4-Aminophenyl ethyl Amine functionality for crosslinking or drug intermediates
tert-Butyl N-(4-hydroxyphenyl)carbamate C₁₁H₁₅NO₃ 209.24 4-Hydroxyphenyl Phenolic hydroxyl for oxidative coupling

Reactivity and Stability

  • Ethenyl Group : The target compound’s ethenyl moiety is prone to polymerization or electrophilic additions, unlike saturated analogs (e.g., cyclopropyl in ). This reactivity could be exploited in materials science or prodrug design.
  • Boc Protection : All analogs share the acid-labile Boc group, which is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl. This property is critical for amine protection in peptide synthesis .

Q & A

Q. What are the recommended synthetic routes for N-[1-(4-ethenylphenyl)ethyl]carbamic acid tert-butyl ester, and how do reaction conditions influence yield and purity?

The synthesis of tert-butyl carbamate derivatives typically involves condensation reactions between activated carbonyl intermediates (e.g., imines or aldehydes) and tert-butyl carbamate precursors. For example:

  • Imine reduction : A related compound, [2-(4-methyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester, was synthesized via NaBH4 reduction of an imine intermediate formed from p-methylbenzaldehyde and (2-aminoethyl)carbamic acid tert-butyl ester .
  • Protection/deprotection strategies : The tert-butyl group is often introduced using Boc (tert-butoxycarbonyl) protection under basic conditions, as seen in the synthesis of tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate .

Q. Key variables :

  • Solvent choice : Polar aprotic solvents (e.g., DCM, MeOH) improve solubility of intermediates.
  • Catalysts : MgSO4 or molecular sieves enhance imine formation .
  • Temperature : Room temperature minimizes side reactions in condensation steps .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar compounds?

  • <sup>1</sup>H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm. The ethenyl group (CH2=CH-) shows characteristic coupling patterns (doublets at ~5.2–5.8 ppm for protons and ~6.3–6.8 ppm for vinyl carbons) .
  • IR : Carbamate C=O stretches appear at ~1680–1720 cm<sup>−1</sup>; NH stretches (if deprotected) at ~3300 cm<sup>−1</sup> .
  • MS : Molecular ion peaks align with the formula C15H21NO2 (exact mass calculated via and ).

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group .
  • Light sensitivity : Protect from UV exposure to avoid degradation of the ethenyl group .
  • Incompatibilities : Avoid strong acids/bases, which hydrolyze the carbamate group, releasing CO2 and tert-butanol .

Advanced Research Questions

Q. How can the synthetic protocol be optimized to scale up production while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers, as demonstrated in the synthesis of tert-butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate .
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during imine formation or reduction steps .
  • Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and minimizes byproducts .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Electrophilic sites : The ethenyl group undergoes electrophilic addition (e.g., bromination or epoxidation) .
  • Nucleophilic sites : The carbamate NH can participate in hydrogen bonding or act as a weak nucleophile under basic conditions .
  • Steric effects : The bulky tert-butyl group hinders reactions at the carbamate oxygen, directing reactivity to the ethenyl or aromatic moieties .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?

  • Enzyme inhibition : Similar tert-butyl carbamates act as protease inhibitors by mimicking peptide substrates. Use fluorescence polarization or SPR to measure binding affinity .
  • Cellular assays : Evaluate cytotoxicity via MTT assays (IC50 values) and anti-inflammatory activity using COX-2 inhibition models, as shown for tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, referencing studies on carbamate derivatives in SARS-CoV-2 M<sup>pro</sup> inhibition .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous carbamates?

  • Meta-analysis : Compare datasets across studies, noting differences in assay conditions (e.g., pH, solvent) .
  • Structure-activity relationships (SAR) : Modify the ethenyl or tert-butyl group and test activity changes. For example, replacing the tert-butyl with benzyl groups alters lipophilicity and target engagement .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., ITC for binding thermodynamics and cellular assays for functional effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.